

# Validating the efficacy of Thulium-170 in brachytherapy for cancer treatment.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Thulium  |           |
| Cat. No.:            | B1217890 | Get Quote |

# Validating the Efficacy of Thulium-170 in Brachytherapy: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Thulium**-170 (<sup>170</sup>Tm) with established isotopes used in brachytherapy for cancer treatment. While clinical data for <sup>170</sup>Tm is still emerging, preclinical studies show promise. This document synthesizes available experimental data for <sup>170</sup>Tm and compares it with the clinical performance of Iodine-125 (<sup>125</sup>I), Palladium-103 (<sup>103</sup>Pd), Cesium-131 (<sup>131</sup>Cs), and Iridium-192 (<sup>192</sup>Ir).

### \*\*Executive Summary

**Thulium-**170 is a radionuclide being investigated for brachytherapy due to its unique physical properties, including a 128.6-day half-life and the emission of both beta and gamma radiation. [1][2] Preclinical evidence suggests that the beta component of its radiation may contribute significantly to its therapeutic effect, potentially offering advantages over pure photon-emitting isotopes.[3][4] Theoretical and dosimetric studies have explored its potential for both low-dose-rate (LDR) and high-dose-rate (HDR) brachytherapy.[2][5][6] However, it is crucial to note that while established isotopes have extensive clinical data, the evaluation of <sup>170</sup>Tm's efficacy is currently based on preclinical animal studies.

### Comparative Data on Brachytherapy Isotopes



The following tables summarize the key physical characteristics and reported efficacy of **Thulium-170** and commonly used brachytherapy isotopes.

Table 1: Physical Properties of Brachytherapy Isotopes

| Isotope                               | Half-Life        | Photon Energy<br>(keV)             | Beta Energy<br>(max, keV) | Dose Rate |
|---------------------------------------|------------------|------------------------------------|---------------------------|-----------|
| Thulium-170<br>( <sup>170</sup> Tm)   | 128.6 days[1][2] | 84 (and lower<br>energy X-rays)[1] | 968[7]                    | LDR/HDR   |
| lodine-125 (125 l)                    | 59.4 days[8]     | 27-35[8]                           | None                      | LDR       |
| Palladium-103<br>( <sup>103</sup> Pd) | 17.0 days[8]     | 21[8]                              | None                      | LDR       |
| Cesium-131<br>( <sup>131</sup> Cs)    | 9.7 days[8][9]   | 29-34[8][9]                        | None                      | LDR       |
| Iridium-192 (192 r)                   | 73.8 days[10]    | 380 (average)                      | None                      | HDR/LDR   |

Table 2: Comparative Efficacy in Preclinical and Clinical Studies



| Isotope                                    | Cancer Type<br>(Study)         | Local Control<br>Rate                           | Overall<br>Survival/Resp<br>onse                                       | Key Findings                                                                                                             |
|--------------------------------------------|--------------------------------|-------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Thulium-170<br>( <sup>170</sup> Tm)        | CNS-1 Rat Brain<br>Tumor[3]    | 75% complete<br>cure (LDR &<br>HDR)[3]          | Not Reported                                                           | significantly more effective than 125 at a similar photon dose, suggesting a strong contribution from beta radiation.[3] |
| lodine-125 ( <sup>125</sup> l)             | CNS-1 Rat Brain<br>Tumor[3]    | 8.3% cured[3]                                   | Not Reported                                                           | Significantly lower cure rate compared to <sup>170</sup> Tm in the same preclinical model.[3]                            |
| Uveal Melanoma<br>(Human)[11]              | 93% local<br>control[11]       | 10-year<br>metastasis-free<br>survival: 82%[11] | Effective for long-term tumor control in uveal melanoma.[11]           |                                                                                                                          |
| Recurrent Breast<br>Cancer (Human)<br>[12] | 88.76%[12]                     | 3-year OS:<br>51.47%[12]                        | A viable option<br>for unresectable<br>recurrent breast<br>cancer.[12] | _                                                                                                                        |
| Palladium-103<br>( <sup>103</sup> Pd)      | Prostate Cancer<br>(Human)[13] | 9-year<br>biochemical<br>control: 83.5%<br>[13] | Not Reported                                                           | High rate of biochemical and clinical control in organ-confined prostate cancer. [13]                                    |
| Metastatic<br>Adenoid Cystic               | 100% reduction in tumor volume | Not Reported                                    | Favorable safety and early                                             |                                                                                                                          |



| Carcinoma<br>(Human)[14]                            | (small cohort)[14]                                        |                                                                            | positive<br>effectiveness.<br>[14]                                                        |                                                                                      |
|-----------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Cesium-131<br>( <sup>131</sup> Cs)                  | Brain Tumors<br>(Human)[15]                               | 1-year local<br>control: 84.7%<br>(Metastases),<br>34.1% (Gliomas)<br>[15] | 1-year OS:<br>53.3%<br>(Metastases),<br>45.9% (Gliomas)<br>[15]                           | Favorable safety<br>and efficacy with<br>high rates of<br>local control.[15]<br>[16] |
| Recurrent Head<br>and Neck Cancer<br>(Human)[9][17] | 18-month<br>LRPFS: 52%[17]                                | 2-year OS: 58%<br>[9]                                                      | Comparable survival rates with decreased radiation-induced toxicity.[17]                  |                                                                                      |
| Iridium-192 ( <sup>192</sup> lr)                    | Pleural/Chest<br>Wall Tumors<br>(Human)[18][19]           | Objective<br>Response Rate:<br>76.19%[19]                                  | Not Reported                                                                              | Safe and effective local control and pain relief.[18][19]                            |
| Prostate Cancer<br>(Human)[10]                      | 4-year PSA<br>progression-free<br>survival: 82.6%<br>[10] | 4-year OS:<br>87.2%[10]                                                    | As effective as radical prostatectomy with few complications when combined with EBRT.[10] |                                                                                      |

## Experimental Protocols Thulium-170 in CNS-1 Rat Brain Tumor Model

A pivotal study provides the primary efficacy data for **Thulium**-170 in a preclinical setting.[3]

- Animal Model: Lewis rats with subcutaneously implanted CNS-1 Rat Brain Tumor Astrocytoma cells in the thigh.[3]
- Treatment Groups:



- Control 1: No treatment.
- Control 2: Implantation of dummy (non-radioactive) seeds.
- Experimental Control: Implantation of Iodine-125 seeds (~0.5 mCi).
- Experimental: Implantation of Thulium-170 seeds (~0.5 mCi).
- Brachytherapy Seed Preparation:
  - <sup>170</sup>Tm Seeds: **Thulium** wire (0.6 mm diameter, 4.2 mm length for LDR) encapsulated in titanium capsules (0.8 mm outer diameter, 0.7 mm inner diameter, 7 mm long) and sealed.
  - o 125 | Seeds: Commercial Best Medical model #2301 seeds were used.
- Implantation Procedure: For the LDR experiments, 3-4 seeds were implanted directly into the
  tumors of anesthetized rats. The seeds remained in the tumor until it disappeared or reached
  a maximum volume, at which point the rats were sacrificed.[3] For HDR experiments, a
  single, higher activity <sup>170</sup>Tm source was temporarily placed within the tumor for calculated
  periods.
- Efficacy Evaluation: Tumor volume was measured over time to assess treatment response.
   Complete cure was defined as the disappearance of the tumor.[3]

## **Visualizations**

### Radioactive Decay Pathway of Thulium-170

The therapeutic effect of **Thulium**-170 is a direct result of its radioactive decay. The following diagram illustrates the primary decay mode.





Click to download full resolution via product page

Decay scheme of Thulium-170.

# Experimental Workflow for Preclinical <sup>170</sup>Tm Brachytherapy Study

The following diagram outlines the workflow of the key preclinical experiment comparing **Thulium-170** and Iodine-125.





Click to download full resolution via product page

Workflow of the preclinical study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Thulium-170 Wikipedia [en.wikipedia.org]
- 2. Study of encapsulated 170Tm sources for their potential use in brachytherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of high-dose rate prostate brachytherapy dose distributions with iridium-192, ytterbium-169, and thulium-170 sources PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thulium-170-labeled microparticles for local radiotherapy: preliminary studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. westernradiationoncology.com [westernradiationoncology.com]
- 9. Permanent Interstitial Cesium-131 Brachytherapy in Treating High-Risk Recurrent Head and Neck Cancer: A Prospective Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four year clinical statistics of iridium-192 high dose rate brachytherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Low-Dose-Rate Iodine-125 Plaque Brachytherapy in the Treatment of Uveal Melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical efficacy of CT-guided iodine-125 seed brachytherapy in unresectable locoregionally recurrent breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-103 brachytherapy for prostate carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CT-guided palladium-103 seed brachytherapy for metastatic adenoid cystic carcinoma: a retrospective study to assess initial safety and effectiveness of percutaneous CT fluoroscopy-guided permanent seed brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of Cesium-131 brachytherapy for brain tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cesium-131 brachytherapy for the treatment of brain metastases: Current status and future perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Safety and efficacy of iridium-192 high-dose-rate interstitial brachytherapy for pleural and chest wall tumours: preliminary results PMC [pmc.ncbi.nlm.nih.gov]



- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating the efficacy of Thulium-170 in brachytherapy for cancer treatment.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217890#validating-the-efficacy-of-thulium-170-in-brachytherapy-for-cancer-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com